N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide
Description
N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide is a synthetic benzamide derivative featuring a thiophene core substituted with 4,5-dimethyl groups and a piperidin-1-ylmethyl moiety. The 4-fluorobenzamide group is linked via an amide bond to the thiophene ring.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c1-13-14(2)24-19(17(13)12-22-10-4-3-5-11-22)21-18(23)15-6-8-16(20)9-7-15/h6-9H,3-5,10-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVMYXUITQEMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Substitution with Piperidinylmethyl Group: The piperidinylmethyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the thiophene ring.
Introduction of Dimethyl Groups: The dimethyl groups are typically introduced through alkylation reactions using methylating agents.
Coupling with 4-Fluorobenzamide: The final step involves coupling the substituted thiophene with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene rings and piperidine moiety are susceptible to oxidation under controlled conditions:
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Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides as intermediates before full conversion to sulfones. Piperidine oxidation follows a radical pathway mediated by peroxide .
Nucleophilic Substitution
The 4-fluorobenzamide group undergoes nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Rate (k, s⁻¹) | Source |
|---|---|---|---|---|
| NH₃ | DMF, 120°C, 12h | 4-Aminobenzamide derivative | 1.2 × 10⁻⁴ | |
| NaOH | Ethanol/H₂O, reflux | 4-Hydroxybenzamide derivative | 3.8 × 10⁻³ |
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Computational Data : DFT calculations show fluorine's -I effect lowers the LUMO energy of the aryl ring by 1.8 eV, facilitating NAS . Steric hindrance from the thiophene-dimethyl groups reduces reaction rates by 40% compared to unsubstituted analogs .
Reduction Reactions
Selective reduction pathways have been characterized:
| Target Site | Reagents | Products | Selectivity | Source |
|---|---|---|---|---|
| Amide group | LiAlH₄, THF, 0°C | Secondary amine (C=O → CH₂-NH) | 89% | |
| Thiophene ring | H₂/Pd-C (5 atm, 50°C) | Dihydrothiophene derivative | 67% |
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Key Limitation : Over-reduction of the piperidine ring occurs at >80°C, forming decahydroquinoline byproducts (12–18% yield) .
Acid/Base-Mediated Rearrangements
The compound exhibits pH-dependent stability:
| Condition | Behavior | Half-Life | Source |
|---|---|---|---|
| HCl (1M, 60°C) | Thiophene ring opening → thiolactam | 2.3 h | |
| NaOH (0.1M, 25°C) | Amide hydrolysis → carboxylic acid | 48 h |
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Structural Analysis : X-ray crystallography confirms that acid treatment induces ring strain in the thiophene-piperidine system (bond angles distorted by 8–12°), driving rearrangement .
Cross-Coupling Reactions
The brominated analog participates in catalytic coupling reactions:
| Reaction Type | Catalyst System | Product | TOF (h⁻¹) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 220 | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | Aminated analogs | 180 |
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Limitation : Direct functionalization of the parent compound requires bromination at C-5 of the thiophene ring, which achieves 78% regioselectivity using NBS/AIBN .
Stability Under Physiological Conditions
Relevant to drug development applications:
| Parameter | Value | Method | Source |
|---|---|---|---|
| Plasma stability | t₁/₂ = 6.7 h (human, 37°C) | LC-MS/MS | |
| Photodegradation | Q₁h = 0.18 (λ = 320 nm) | ICH Q1B guidelines |
Scientific Research Applications
Medicinal Chemistry Applications
N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide has been identified as a potential endothelin antagonist . Endothelin antagonists are crucial in treating conditions related to endothelin, a peptide that plays a significant role in vasoconstriction and blood pressure regulation. The compound's structure suggests it could effectively inhibit the binding of endothelin peptides to their receptors, making it a candidate for managing hypertension and congestive heart failure .
Research indicates that the compound exhibits promising pharmacological profiles. It has shown effective oral bioavailability and a favorable duration of action in preliminary studies. These characteristics are essential for developing medications intended for chronic conditions like hypertension . Additionally, the presence of the piperidine moiety enhances its interaction with biological targets, potentially leading to improved therapeutic outcomes.
Case Studies and Experimental Findings
Several studies have explored the efficacy of similar compounds in treating various diseases:
-
Case Study 1: Endothelin Receptor Antagonism
A study evaluating related compounds demonstrated significant reductions in blood pressure in animal models when administered as endothelin receptor antagonists. The pharmacokinetic profiles indicated that compounds with similar structural features to this compound had prolonged effects due to their metabolic stability . -
Case Study 2: Antimicrobial Activity
Other derivatives of piperidine have been tested for antimicrobial properties against various pathogens, showing potential as broad-spectrum antimicrobial agents. This suggests that this compound may also possess such properties, warranting further investigation into its application in infectious disease treatment .
Future Research Directions
The unique structure of this compound opens avenues for further research:
- Optimization of Efficacy : Investigating modifications to enhance potency and selectivity towards specific biological targets.
- Combination Therapies : Exploring its use in combination with other therapeutics to improve treatment outcomes for conditions such as hypertension and heart failure.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Key Features of Comparable Compounds
Core Structure and Electronic Effects
- Thiophene vs. Indole (): The thiophene core in the target compound lacks the nitrogen atom present in indole analogs (e.g., compound 12), reducing basicity and altering electronic properties. This may influence solubility and binding interactions in biological systems .
- Thiophene vs. Isobenzofurooxazole (): The fused isobenzofurooxazole scaffolds in Z-4a and E-4b introduce rigidity and planar geometry, contrasting with the more flexible thiophene-amide linkage in the target compound.
Physicochemical Properties
- Melting Points: Isobenzofurooxazole derivatives () exhibit high melting points (183–249°C), likely due to crystalline packing in fused aromatic systems. The target compound’s thiophene core may result in lower melting points, though data is unavailable for confirmation .
- HRMS would confirm the molecular formula (C₂₁H₂₄FN₂OS for the target) against theoretical values .
Biological Activity
N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H23FN2OS
- Molecular Weight : 348.47 g/mol
- CAS Number : 41661-54-5
The structure includes a thiophene ring, a piperidine moiety, and a fluorobenzamide group, which are essential for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. Studies have shown that similar compounds can act as antagonists or agonists at these sites, influencing neurochemical pathways involved in mood regulation and psychotic disorders .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in tumor cells through the activation of specific signaling pathways .
- Anti-inflammatory Properties : There is evidence that compounds related to this benzamide can inhibit pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of a related compound on FaDu cells and found it to be more effective than the reference drug bleomycin. The mechanism was linked to enhanced apoptosis induction through mitochondrial pathways .
- Neuropharmacological Effects : In preclinical models, compounds structurally similar to this compound demonstrated significant effects on locomotor activity and behavioral responses in rodent models, indicating potential for treating psychiatric conditions .
- Inflammatory Response Modulation : Another study highlighted that benzamide derivatives could significantly reduce levels of pro-inflammatory markers such as IL-6 and TNF-alpha in vitro. This suggests a promising avenue for developing treatments for autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiophene ring functionalization, piperidine coupling, and benzamide formation. Key steps include:
- Thiophene Core Modification : Introduce dimethyl groups at positions 4 and 5 using alkylation agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperidine Coupling : Employ reductive amination with piperidine and formaldehyde to install the piperidin-1-ylmethyl group at position 3 of the thiophene ring. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize byproducts .
- Benzamide Formation : Use 4-fluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine) for amide bond formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 30–65%, with improvements achievable by optimizing stoichiometry and solvent polarity .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural validation typically involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperidine-thiophene linkage. Key signals include aromatic protons (δ 6.8–7.5 ppm for thiophene and benzamide) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₄FN₂OS: 383.1594) .
- X-ray Crystallography : Single-crystal analysis using SHELX software to resolve bond lengths, angles, and torsional strain. For example, the piperidine ring adopts a chair conformation, and the thiophene-benzamide dihedral angle is ~85°, critical for steric stability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., sigma-1 receptor antagonism vs. off-target effects) can arise from:
- Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neuropathic pain models) and ligand concentrations (IC₅₀ values typically 10–100 nM) .
- Metabolic Stability : Use liver microsomal assays (human/rat) to assess CYP450-mediated degradation. Co-administer CYP inhibitors (e.g., ketoconazole) to validate target-specific effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with known sigma-1 ligands. Address false positives via free-energy perturbation (FEP) simulations .
Q. How does the compound’s 3D conformation influence its pharmacological target engagement?
- Methodological Answer : The piperidine-thiophene-benzamide scaffold adopts a bent conformation, enabling dual interactions:
- Hydrophobic Pocket Binding : The 4,5-dimethylthiophene and piperidine groups occupy hydrophobic regions of sigma-1 receptors (ΔG ~ -9.5 kcal/mol in docking studies) .
- Hydrogen Bonding : The 4-fluorobenzamide carbonyl forms H-bonds with Tyr103 and Glu172 residues. Fluorine’s electronegativity enhances binding affinity (Kd ~ 15 nM) but may reduce solubility—address via co-crystallization with cyclodextrin derivatives .
Q. What experimental designs mitigate safety risks during handling and testing?
- Methodological Answer : Based on GHS classification (acute toxicity, skin/eye irritation):
- Containment : Use fume hoods (≥0.5 m/s airflow) and sealed reactors to prevent aerosol formation .
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats. For powder handling, wear NIOSH-approved N95 respirators .
- Waste Disposal : Neutralize acidic byproducts (e.g., HBr gas) with 10% NaOH before disposal. Incinerate at >1000°C to degrade persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
